molecular formula C12H18ClNO3 B12901468 7-Chloro-N-ethyl-N-methyl-2-oxooctahydro-1-benzofuran-3-carboxamide CAS No. 62737-32-0

7-Chloro-N-ethyl-N-methyl-2-oxooctahydro-1-benzofuran-3-carboxamide

Cat. No.: B12901468
CAS No.: 62737-32-0
M. Wt: 259.73 g/mol
InChI Key: OJEZCUBZIYSIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-N-ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-N-ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Amidation: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of the benzofuran is reacted with N-ethyl-N-methylamine under dehydrating conditions.

Industrial Production Methods

Industrial production of 7-Chloro-N-ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-N-ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

7-Chloro-N-ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-N-ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-2-oxooctahydrobenzofuran-3-carboxamide: Lacks the N-ethyl-N-methyl substitution.

    N-Ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide: Lacks the chlorine substitution.

    7-Chloro-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide: Lacks the N-ethyl substitution.

Uniqueness

7-Chloro-N-ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide is unique due to the presence of both the chlorine atom and the N-ethyl-N-methyl substitution, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

62737-32-0

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

7-chloro-N-ethyl-N-methyl-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-3-carboxamide

InChI

InChI=1S/C12H18ClNO3/c1-3-14(2)11(15)9-7-5-4-6-8(13)10(7)17-12(9)16/h7-10H,3-6H2,1-2H3

InChI Key

OJEZCUBZIYSIAD-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)C1C2CCCC(C2OC1=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.